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Compound of Interest

Compound Name: (S)-1-(3-bromophenyl)ethanamine

Cat. No.: B148937

An In-depth Technical Guide to (S)-1-(3-bromophenyl)ethanamine

Introduction

(S)-1-(3-bromophenyl)ethanamine is a chiral amine that serves as a crucial building block in
asymmetric synthesis. Its stereospecific structure makes it a valuable intermediate in the
development of pharmaceuticals and other biologically active compounds. This technical guide
provides a comprehensive overview of its structure, stereochemistry, physicochemical
properties, synthesis, and characterization, tailored for researchers, scientists, and
professionals in drug development.

Structure and Stereochemistry

(S)-1-(3-bromophenyl)ethanamine possesses a single stereocenter at the carbon atom
bonded to the amino group, the phenyl ring, the methyl group, and a hydrogen atom. The "(S)"
designation, from the Latin sinister, indicates the specific spatial arrangement of these groups
according to the Cahn-Ingold-Prelog (CIP) priority rules. The bromine atom is substituted at the
meta-position (position 3) of the phenyl ring.
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Caption: 2D structure of (S)-1-(3-bromophenyl)ethanamine with stereochemistry.
The SMILES string for this molecule is C--INVALID-LINK--C1=CC=CC(Br)=C1.[1]

Physicochemical Properties

The key physical and chemical properties of (S)-1-(3-bromophenyl)ethanamine are
summarized in the table below. These properties are essential for its handling, storage, and

application in chemical reactions.
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Property Value Reference(s)
CAS Number 139305-96-7 [1][2][3]
Molecular Formula CsH10BrN [3114]
Molecular Weight 200.08 g/mol [21[31[5]
Appearance Liquid [31[6]
Density 1.33 g/cm3 [2][3]
Boiling Point 96 °C at 4 mmHg [3]
Purity Typically 297% [2]
Storage Keep in dark place, inert 0]
atmosphere, room temperature
InChi Key LIBZHYLTOAGURM- 3]

LURJTMIESA-N

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-1-(3-bromophenyl)ethanamine typically involves

two main stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(3-bromophenyl)ethanamine

A common route for synthesizing the racemic amine starts from 3'-bromoacetophenone. The

ketone is first converted to an oxime, which is then reduced to the corresponding amine.

(S)-1-(3-bromophenylethanamine

eduction
2 ) (e.9., NH20H-HCI) (1'(’ ox‘me\ (e.9., Hz, Ru-catalyst)

(R)-1-(3-bromophenyl)ethanamine
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Caption: General workflow for the synthesis and resolution of (S)-1-(3-

bromophenyl)ethanamine.

Experimental Protocol: Synthesis of 1-(3-
bromophenyl)ethanone oxime

This protocol is adapted from a standard procedure for oxime formation from a ketone.[7]

Reaction Setup: In a round-bottom flask, dissolve 1-(3-bromophenyl)ethanone (1.0 eq) and
hydroxylamine hydrochloride (2.1 eq) in ethanol.

Base Addition: Add pyridine (1.85 eq) to the mixture.

Reflux: Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 1-2 hours
until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add
water to the residue and extract the product with a suitable organic solvent (e.g., ethyl
acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate to yield the crude oxime, which can be purified further by
recrystallization.

Experimental Protocol: Reduction to Racemic Amine

This protocol is based on the catalytic hydrogenation of an oxime.[8]

Catalyst and Reagents: In a high-pressure autoclave, charge the 1-(3-
bromophenyl)ethanone oxime (1.0 eq), a suitable catalyst (e.g., a ruthenium-based catalyst
like RuCl(Cymene)(S-tol-Binap)Cl, though an achiral catalyst would be used for the
racemate), and a solvent such as methanol.

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., to 30 bar).

Heating: Heat the reaction mixture (e.g., to 90 °C) and stir for 24 hours or until the reaction is
complete as monitored by HPLC or GC.
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« |solation: After cooling and venting the system, filter off the catalyst. Remove the solvent
from the filtrate under reduced pressure to obtain the crude racemic 1-(3-
bromophenyl)ethanamine.

Chiral Resolution

Classical resolution is a robust method for separating enantiomers.[9] This involves forming
diastereomeric salts with a chiral resolving agent, separating the salts by crystallization, and
then liberating the desired enantiomer.

Experimental Protocol: General Chiral Resolution

» Salt Formation: Dissolve the racemic 1-(3-bromophenyl)ethanamine in a suitable solvent
(e.g., ethanol). Add a solution of a chiral resolving agent (e.g., 0.5 molar equivalents of L-(+)-
tartaric acid) in the same solvent.

o Crystallization: Allow the mixture to cool slowly to promote the crystallization of one of the
diastereomeric salts. The salt of the (S)-amine with the L-acid will have different solubility
from the salt of the (R)-amine.

o Separation: Collect the precipitated crystals by filtration. The enantiomeric enrichment of the
amine in the salt can be checked by chiral HPLC.[9]

» Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base
(e.g., 1 M NaOH) to deprotonate the amine.

o Extraction: Extract the liberated (S)-1-(3-bromophenyl)ethanamine with an organic solvent.
Dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.

Characterization and Analysis

The identity, purity, and enantiomeric excess of (S)-1-(3-bromophenyl)ethanamine are
confirmed using various analytical techniques.
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Analytical
Technique

Purpose

Expected Outcome Reference(s)

Chiral HPLC

Determination of
enantiomeric excess

(e.e)

Two well-resolved
peaks for the (R) and
(S) enantiomers, [8][10]
allowing for

quantification.

NMR Spectroscopy

Structural elucidation

and purity assessment

1H and 3C NMR
spectra will show
characteristic signals
for the aromatic and
aliphatic protons and

carbons.

Optical Rotation

Confirmation of

stereochemistry

A specific optical
rotation value ([a]D)
confirms the presence
of a single
enantiomer. For the
related (S)-1-(3-
bromophenyl)ethan-1-
ol, a negative rotation

is reported.

Mass Spectrometry

Determination of

molecular weight

A molecular ion peak
corresponding to the
mass of the

[1]
compound (m/z =
200/202 for Br

isotopes).

Analytical Workflow
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Caption: Logical workflow for the analytical characterization of the final product.

Applications in Drug Development

(S)-1-(3-bromophenyl)ethanamine is primarily used as a chiral building block. Its amine
functional group allows for the formation of amides, imines, and other derivatives, while the
stereocenter directs the stereochemistry of subsequent transformations. The bromophenyl
moiety is particularly useful as it provides a handle for further functionalization, most notably
through metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig
couplings. These reactions enable the introduction of a wide variety of substituents, making this
compound a versatile starting point for constructing libraries of complex chiral molecules for
drug discovery screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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